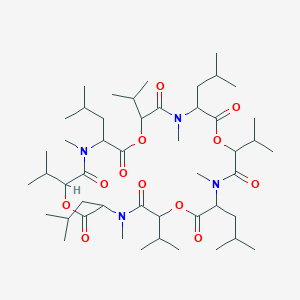

Bassianolide

Beschreibung

Eigenschaften

CAS-Nummer |

64763-82-2 |

|---|---|

Molekularformel |

C48H84N4O12 |

Molekulargewicht |

909.2 g/mol |

IUPAC-Name |

(3S,6R,9S,12R,15S,18R,21S,24R)-4,10,16,22-tetramethyl-3,9,15,21-tetrakis(2-methylpropyl)-6,12,18,24-tetra(propan-2-yl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone |

InChI |

InChI=1S/C48H84N4O12/c1-25(2)21-33-45(57)61-38(30(11)12)42(54)50(18)35(23-27(5)6)47(59)63-40(32(15)16)44(56)52(20)36(24-28(7)8)48(60)64-39(31(13)14)43(55)51(19)34(22-26(3)4)46(58)62-37(29(9)10)41(53)49(33)17/h25-40H,21-24H2,1-20H3/t33-,34-,35-,36-,37+,38+,39+,40+/m0/s1 |

InChI-Schlüssel |

QVZZPLDJERFENQ-NKTUOASPSA-N |

Isomerische SMILES |

CC(C)C[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C |

Kanonische SMILES |

CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C |

Aussehen |

White solid |

Synonyme |

(-)-Bassianolide; NSC 321804 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Chemical Architecture of Bassianolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bassianolide, a naturally occurring cyclooctadepsipeptide, has garnered significant interest within the scientific community for its potent insecticidal and other biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, supported by quantitative data on its physicochemical properties and biological efficacy. Detailed methodologies for its isolation, structural elucidation, and key biological assays are presented to facilitate further research and development. Furthermore, this guide visualizes the biosynthetic pathway and the proposed mechanism of action of this compound through detailed diagrams, offering a deeper understanding of its molecular logic.

Chemical Structure and Properties

This compound is a cyclic depsipeptide, specifically a cyclooctadepsipeptide, meaning it is a cyclic molecule made up of eight alternating amino acid and hydroxy acid residues.[1][2] Its structure is a cyclic tetramer of the didepsipeptide monomer D-α-hydroxyisovaleryl-L-N-methylleucine.[1] This unique arrangement of four molecules of D-hydroxyisovaleric acid and four molecules of L-N-methylleucine confers its distinct chemical and biological properties.[1]

The systematic IUPAC name for this compound is (3S,6R,9S,12R,15S,18R,21S,24R)-4,10,16,22-tetramethyl-3,9,15,21-tetrakis(2-methylpropyl)-6,12,18,24-tetra(propan-2-yl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is crucial for its handling, formulation, and in silico modeling.

| Property | Value | Reference(s) |

| Molecular Formula | C48H84N4O12 | [2][3] |

| Molecular Weight | 909.2 g/mol | [2][3] |

| Appearance | White Solid | N/A |

| Purity | ≥95% (by HPLC) | [3] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [3][4] |

| Storage Temperature | -20°C | [3] |

Biological Activity

This compound exhibits a range of biological activities, most notably its insecticidal properties. Quantitative data on its efficacy against various model organisms are presented in Table 2.

| Activity | Organism/System | Concentration/Dose | Effect | Reference(s) |

| Insecticidal | Silkworm (Bombyx mori) | 4 ppm (oral) | Induces atony | [3] |

| Insecticidal | Silkworm (Bombyx mori) | >8 ppm (oral) | Lethal | [3] |

| Insecticidal | Silkworm (Bombyx mori) larvae | 2 µ g/larva (oral) | Induces atony | [3] |

| Insecticidal | Diamondback moth (Plutella xylostella) 3rd instar larvae | 0.5 mg/ml | Significant mortality at 120 hours | [5] |

| Smooth Muscle Inhibition | Isolated guinea pig smooth muscle | 0.01-1 µM | Inhibits muscarinic receptor-induced contractions | [3] |

| Antimycobacterial | Mycobacterium tuberculosis | Not specified | Active | [6] |

Experimental Protocols

This section details the general methodologies for the isolation, structural analysis, and biological evaluation of this compound.

Isolation and Purification of this compound

This compound is a secondary metabolite produced by entomopathogenic fungi such as Beauveria bassiana and Lecanicillium lecanii.[5] A general protocol for its isolation is as follows:

-

Fungal Fermentation: The producing fungal strain is cultured in a suitable liquid medium (e.g., sucrose agar with yeast extract) under optimal conditions for secondary metabolite production. This is typically done through submerged liquid-state fermentation.[5]

-

Extraction: The fungal mycelia and culture broth are harvested. The bioactive compounds, including this compound, are extracted using an organic solvent such as ethanol.[7][8] Sonication can be employed to enhance the extraction efficiency.[7][8]

-

Purification: The crude extract is then subjected to chromatographic separation. High-Performance Liquid Chromatography (HPLC) is a commonly used technique to purify this compound to a high degree.[5]

Structural Elucidation

The chemical structure of purified this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight and purity of the isolated compound.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is employed to determine the proton environment in the molecule, providing crucial information about its structure.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis helps to identify the functional groups present in the this compound molecule.[5]

Insecticidal Activity Assay

A common method to assess the insecticidal properties of this compound is a larval bioassay:

-

Test Organism: Third instar larvae of a target insect, such as the diamondback moth (Plutella xylostella), are used.[5]

-

Treatment: this compound is dissolved in a suitable solvent and prepared at various concentrations (e.g., 0.01, 0.1, 0.5 mg/ml).[5] The larval diet or leaves are treated with these solutions.

-

Observation: The larvae are allowed to feed on the treated diet. Mortality is recorded at regular intervals (e.g., every 24 hours) for a specified duration (e.g., 120 hours).[5]

-

Data Analysis: The mortality data is used to determine the lethal concentration (e.g., LC50) of this compound against the target insect.

Muscarinic Receptor Binding Assay

The interaction of this compound with muscarinic receptors can be investigated using a radioligand binding assay:

-

Receptor Preparation: Membranes from cells expressing specific muscarinic receptor subtypes (M1-M5) are prepared.[9]

-

Radioligand: A radiolabeled antagonist with high affinity for muscarinic receptors (e.g., [3H]N-methylscopolamine) is used.[10]

-

Competition Assay: The receptor preparation is incubated with the radioligand in the presence of varying concentrations of this compound.

-

Detection: The amount of radioligand bound to the receptor is measured using a scintillation counter.

-

Analysis: The data is analyzed to determine the inhibitory constant (Ki) of this compound, which indicates its affinity for the muscarinic receptor. A lower Ki value signifies a higher binding affinity.

Visualizing Molecular Pathways

Biosynthesis of this compound

The biosynthesis of this compound is a fascinating process mediated by a large, multifunctional enzyme called a nonribosomal peptide synthetase (NRPS), specifically the this compound synthetase (BbBSLS).[1][11] This enzyme iteratively synthesizes the molecule from its precursors.

Proposed Mechanism of Action on Smooth Muscle

Experimental evidence suggests that this compound exerts its effects on smooth muscle by acting as an antagonist at muscarinic acetylcholine receptors.[3] This prevents the binding of the neurotransmitter acetylcholine, thereby inhibiting muscle contraction.

References

- 1. Biosynthesis of the cyclooligomer depsipeptide this compound, an insecticidal virulence factor of Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C48H84N4O12 | CID 89254632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. Investigation and molecular docking studies of this compound from Lecanicillium lecanii against Plutella xylostella (Lepidoptera: Plutellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Rapid analysis of insecticidal metabolites from the entomopathogenic fungus Beauveria bassiana 331R using UPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eprints.usm.my [eprints.usm.my]

- 11. researchgate.net [researchgate.net]

Bassianolide's Enigmatic Assault on Insect Physiology: A Technical Deep Dive

For Immediate Release

[CITY, STATE] – [DATE] – While the entomopathogenic fungus Beauveria bassiana is a well-established biocontrol agent, the precise molecular mechanisms of its insecticidal cyclodepsipeptide, Bassianolide, have remained largely enigmatic. This technical guide synthesizes the current, albeit incomplete, understanding of this compound's mode of action in insects, offering a resource for researchers, scientists, and drug development professionals. The available data, while not definitively identifying a primary molecular target, point towards a multi-faceted impact on the insect's neuromuscular and immune systems.

Core Hypothesis: A Disruptor of Neuromuscular Function

The prevailing hypothesis posits that this compound primarily targets ion channels at the insect neuromuscular junction. This is largely based on its structural similarity to other cyclodepsipeptides with known ion channel modulating activities and early physiological studies. However, direct evidence pinpointing a specific insect ion channel remains elusive.

One of the earliest studies on this compound's physiological effects was conducted on isolated guinea pig smooth muscle tissue. In these experiments, this compound was found to specifically inhibit muscarinic receptor-induced contractions in response to acetylcholine, but not those induced by high potassium concentrations[1]. This suggests a receptor-mediated mechanism rather than a direct, non-specific disruption of ion channel function in this vertebrate model. While not directly transferable to insects, this finding underscores the potential for this compound to interact with specific cellular receptors.

More recent research has explored its toxic effects on insects. A study on the diamondback moth, Plutella xylostella, demonstrated a dose-dependent mortality when larvae were treated with this compound[2]. This study also involved molecular docking simulations that suggested an interaction with insect immune receptor proteins, hinting at a potential immunomodulatory role in its insecticidal activity, which may act in concert with or independently of any neurotoxic effects.

Another line of reasoning draws parallels with the anthelmintic cyclooctadepsipeptide, emodepside. Emodepside is known to exert its effects by targeting the latrophilin-like receptor and the SLO-1 potassium channel in nematodes. Given the structural similarities between this compound and emodepside, it has been proposed that this compound may have a similar mode of action in insects[3]. However, to date, no direct experimental evidence has confirmed that this compound modulates insect potassium channels.

A recent study has also suggested that this compound may affect acetylcholine receptors in insect muscles, leading to a reduction in acetylcholinesterase (AChE) production[4]. This would lead to an accumulation of acetylcholine at the synapse, resulting in overstimulation and paralysis. This hypothesis, however, requires further experimental validation.

Quantitative Data on Insecticidal Activity

Quantitative data on the direct interaction of this compound with insect ion channels, such as IC50 or EC50 values for channel modulation, are not available in the current literature. The primary quantitative data available relates to its toxicity in whole-organism bioassays.

| Insect Species | Life Stage | Concentration | Mortality/Effect | Time Post-Inoculation | Reference |

| Plutella xylostella | 3rd Instar Larvae | 0.01 mg/ml | Moderate mortality | 120 hours | [2] |

| Plutella xylostella | 3rd Instar Larvae | 0.1 mg/ml | High mortality | 120 hours | [2] |

| Plutella xylostella | 3rd Instar Larvae | 0.5 mg/ml | Significant maximum mortality | 120 hours | [2] |

| Bombyx mori (Silkworm) | Larvae | 4 ppm (oral) | Atony | Not specified | [5] |

| Bombyx mori (Silkworm) | Larvae | > 8 ppm (oral) | Lethal | Not specified | [5] |

| Bombyx mori (Silkworm) | Larvae | 2 µ g/larva (oral) | Atony | Not specified | [5] |

Experimental Protocols

Detailed experimental protocols for investigating the direct action of this compound on insect ion channels are not available. However, the methodologies used in the key cited studies provide a framework for future research.

Toxicity Bioassay against Plutella xylostella Larvae

This protocol is adapted from the study investigating the toxicity of this compound against the diamondback moth[2].

-

Insect Rearing: P. xylostella larvae are reared on cabbage leaves under controlled conditions (e.g., 25±2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

-

This compound Preparation: Purified this compound is dissolved in a suitable solvent (e.g., methanol) to create a stock solution. Serial dilutions are then made to achieve the desired test concentrations (e.g., 0.01, 0.1, and 0.5 mg/ml).

-

Leaf-Dip Bioassay: Cabbage leaf discs of a uniform size are dipped into the different this compound solutions for a set period (e.g., 30 seconds). Control leaf discs are dipped in the solvent alone.

-

Exposure: The treated leaf discs are air-dried and placed in individual Petri dishes containing a moistened filter paper. A single third-instar larva of P. xylostella is introduced into each Petri dish.

-

Mortality Assessment: The number of dead larvae is recorded at regular intervals (e.g., every 24 hours) for a total of 120 hours. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

-

Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis can be used to determine the LC50 value.

Isolated Smooth Muscle Contraction Assay

This protocol is based on the study of this compound's effect on guinea pig ileum smooth muscle[1]. A similar setup could be adapted for insect gut or muscle preparations.

-

Tissue Preparation: A segment of the desired insect tissue (e.g., foregut, hindgut, or specific muscle fibers) is dissected and mounted in an organ bath containing an appropriate physiological saline solution (e.g., insect Ringer's solution) maintained at a constant temperature and aerated.

-

Recording of Contractions: The tissue is connected to an isometric or isotonic force transducer to record muscle contractions. The output is amplified and recorded on a data acquisition system.

-

Application of Agonists: After a stabilization period, contractile responses are induced by adding known concentrations of agonists (e.g., acetylcholine, glutamate, or other relevant neurotransmitters).

-

This compound Treatment: The tissue is pre-incubated with various concentrations of this compound for a set period before the addition of the agonist.

-

Data Analysis: The amplitude and frequency of muscle contractions before and after this compound treatment are compared to determine its effect. Dose-response curves for the agonists in the presence and absence of this compound can be constructed to determine the nature of the inhibition (e.g., competitive or non-competitive).

Visualizing the Unknown: Hypothetical Pathways and Workflows

Given the absence of definitive data, the following diagrams illustrate the hypothesized mechanisms of action and a potential experimental workflow for elucidating this compound's target.

Future Directions and Conclusion

The current body of research provides a tantalizing but incomplete picture of how this compound exerts its insecticidal effects. While the hypothesis of ion channel modulation at the neuromuscular junction is compelling, it lacks direct experimental support in insects. Future research should prioritize the following:

-

Electrophysiological studies: Patch-clamp analysis of isolated insect neurons and muscle cells is crucial to directly observe any effects of this compound on ion channel currents.

-

Binding assays: Radioligand binding studies using insect neuronal membrane preparations could identify specific receptor or channel binding sites.

-

Calcium imaging: Utilizing fluorescent calcium indicators in insect cell lines or primary neuronal cultures would reveal if this compound modulates intracellular calcium levels.

-

Target identification studies: Advanced techniques such as chemical proteomics could be employed to directly identify the molecular targets of this compound in insects.

References

Early Research on Bassianolide: An Insecticidal Cyclodepsipeptide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Bassianolide is a cyclooctadepsipeptide first isolated in 1978 by researchers at the University of Tokyo from the mycelia of the entomopathogenic fungi Beauveria bassiana and Verticillium lecanii.[1][2] These fungi were originally sourced from the corpses of silkworm pupae (Bombyx mori L.).[2] Structurally, this compound is a cyclic molecule composed of four repeating units of D-α-hydroxyisovaleric acid and L-N-methylleucine.[2] As a secondary metabolite, it is not essential for the fungus's primary growth but acts as a significant virulence factor during the infection of insect hosts.[3][4][5] Early studies established its potent insecticidal properties, characterized by the induction of muscular relaxation and eventual death in susceptible insects.[2] Its mode of action is believed to involve the disruption of ion transport across cell membranes, placing it in the category of ionophoric compounds.[1][4] This whitepaper provides a technical overview of the foundational research into this compound's insecticidal characteristics, detailing its mechanism of action, quantitative toxicity data from early and subsequent studies, and the experimental protocols used for its isolation and bioassays.

Proposed Mechanism of Action

The primary mode of action for this compound, though not fully resolved, is thought to be its function as an ionophore, specifically targeting ion channels at the neuromuscular junction.[1] Similar to other depsipeptides like beauvericin, this compound can facilitate the transport of monovalent cations across biological membranes.[4] This disruption of the natural ion gradient across nerve and muscle cell membranes interferes with normal electrochemical signaling. The influx of ions leads to membrane depolarization, which inhibits the ability of muscle cells to contract, resulting in a state of flaccid paralysis or atony.[2] This paralysis ultimately leads to the insect's death.

Caption: Proposed mechanism of this compound disrupting ion channels, leading to paralysis.

Quantitative Insecticidal Activity

Early research focused on demonstrating the toxic effects of this compound on silkworm larvae (Bombyx mori), which were highly susceptible.[2] While the foundational 1978 study did not report a specific LC50 value, it clearly established lethal effects through oral administration, noting that the compound induced atony and death.[2] Later studies have provided more specific quantitative data, although on different insect species.

| Insect Species | Larval Instar | Method | Concentration / Dose | Observation Time | Result | Reference |

| Silkworm (Bombyx mori) | Not specified | Oral Administration | Not specified | Not specified | Atonic symptom, muscular relaxation, and death. | Kanaoka M. et al., 1978[2] |

| Diamondback Moth (Plutella xylostella) | Third | Topical Application | 0.5 mg/ml | 120 hours | Significant maximum mortality. | Ravindran K. et al., 2018[6] |

| Diamondback Moth (Plutella xylostella) | Third | Topical Application | 0.1 mg/ml | 120 hours | Moderate mortality. | Ravindran K. et al., 2018[6] |

| Diamondback Moth (Plutella xylostella) | Third | Topical Application | 0.01 mg/ml | 120 hours | Low mortality. | Ravindran K. et al., 2018[6] |

Experimental Protocols

Isolation and Purification of this compound (Kanaoka et al., 1978)

The original protocol for isolating this compound involved a multi-step extraction and purification process from fungal mycelia.[2]

-

Fungal Culture : Beauveria bassiana or Verticillium lecanii is cultured in a suitable liquid medium (e.g., Czapek-Dox medium supplemented with yeast extract) under stationary conditions at approximately 25-28°C for 2-3 weeks.

-

Mycelia Harvesting : The fungal mycelia are separated from the culture broth by filtration.

-

Solvent Extraction : The wet mycelia are repeatedly extracted with a solvent such as acetone. The acetone extracts are combined and concentrated under reduced pressure.

-

Liquid-Liquid Partitioning : The resulting aqueous concentrate is extracted with an organic solvent like ethyl acetate. The ethyl acetate layer, containing the crude this compound, is collected.

-

Chromatography : The crude extract is subjected to a series of chromatographic separations to purify the compound.

-

Silica Gel Chromatography : The extract is first passed through a silica gel column and eluted with a solvent gradient (e.g., benzene-ethyl acetate) to separate fractions based on polarity.

-

Preparative TLC/HPLC : Fractions showing insecticidal activity are further purified using preparative thin-layer chromatography (TLC) or, in modern equivalents, high-performance liquid chromatography (HPLC) to yield pure this compound.[6]

-

Caption: Workflow for the isolation and purification of this compound from fungal mycelia.

Protocol for Larval Insecticidal Bioassay

This generalized protocol is based on the feeding method used in early silkworm studies and incorporates standard bioassay practices.[7][8]

-

Insect Rearing : Maintain a healthy, synchronous colony of the target insect larvae (e.g., Bombyx mori or Plutella xylostella) under controlled conditions (e.g., 25°C, 70-85% RH, 16:8 L:D photoperiod).[8] Use larvae of a specific instar (e.g., third instar) for consistency.[6]

-

Preparation of Test Substance :

-

Prepare a stock solution of purified this compound in a suitable solvent (e.g., acetone or ethanol).[1]

-

Create a series of serial dilutions from the stock solution to establish a range of test concentrations.

-

Prepare a control solution containing only the solvent.

-

-

Treatment Application (Leaf Dip Method) :

-

Immerse fresh host plant leaves (e.g., mulberry leaves for silkworms) into each test concentration and the control solution for a standardized time (e.g., 10-30 seconds).[8]

-

Allow the leaves to air-dry completely in a fume hood to ensure the solvent evaporates.

-

-

Larval Exposure :

-

Place a pre-determined number of larvae (e.g., 20-30) into a ventilated container (e.g., petri dish or plastic box).

-

Introduce the treated leaf material as the sole food source.

-

Maintain the containers under the same controlled environmental conditions used for rearing. Each concentration should be tested in triplicate.

-

-

Data Collection and Analysis :

-

Record larval mortality at set intervals (e.g., 24, 48, 72, 96, 120 hours).[6][8] Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

-

Note any sublethal effects, such as paralysis, reduced feeding, or developmental abnormalities.[2]

-

If mortality is observed in the control group, correct the data using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100.

-

Analyze the dose-response data using probit analysis to calculate the LC50 (median lethal concentration) and LC90 values with 95% confidence intervals.[7]

-

Role in Fungal Pathogenesis

This compound is a key component in the chemical arsenal that Beauveria bassiana employs to overcome its insect host. The production of this compound and other toxins coincides with the infection process, aiding the fungus in disabling the host's immune system and facilitating colonization.[4] Gene-knockout studies, where the gene responsible for this compound synthesis (bbBsls) was inactivated, showed a significant reduction in the fungus's virulence against various insect hosts, confirming this compound's critical role in pathogenesis.[3][5]

The infection cycle proceeds as follows:

-

Adhesion : Fungal conidia adhere to the insect's cuticle.

-

Germination & Penetration : The conidia germinate and form a specialized structure (appressorium) that exerts mechanical pressure and releases cuticle-degrading enzymes (proteases, chitinases) to breach the insect's outer defense.

-

Invasion & Toxin Production : Once inside the hemocoel (insect's blood), the fungus proliferates as yeast-like cells (blastospores) and secretes toxins, including this compound.

-

Host Paralysis & Death : this compound and other metabolites disrupt physiological processes, leading to paralysis, immune suppression, and ultimately, the death of the host.

-

Mycosis & Sporulation : The fungus consumes the host's internal tissues. After the host's death, the fungus emerges from the cuticle and produces a new generation of conidia on the cadaver to continue the cycle.

Caption: The infection cycle of Beauveria bassiana, highlighting this compound's role.

Conclusion

The early research on this compound laid the critical groundwork for understanding its potential as a natural insecticide. The pioneering work in 1978 successfully isolated and characterized this novel cyclodepsipeptide, identifying its potent toxic effects on silkworm larvae and proposing a plausible mechanism of action related to ion channel disruption.[1][2] This foundational knowledge established this compound not only as a standalone insecticidal molecule but also as a key virulence factor in the complex pathogenic strategy of Beauveria bassiana. While early studies were more qualitative, they paved the way for subsequent quantitative assessments and genetic studies that have solidified its importance. For professionals in drug development and agricultural science, this compound remains a compelling lead compound, representing a class of natural molecules with a distinct mode of action that could be exploited for the development of new pest management solutions.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Biosynthesis of the cyclooligomer depsipeptide this compound, an insecticidal virulence factor of Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beauveria bassiana: Biocontrol Beyond Lepidopteran Pests - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jircas.go.jp [jircas.go.jp]

- 8. Sublethal Effects of Neonicotinoid Insecticides on the Development, Body Weight and Economic Characteristics of Silkworm - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bassianolide Nonribosomal Peptide Synthetase (NRPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bassianolide, a cyclooctadepsipeptide with potent insecticidal and cytotoxic properties, is a secondary metabolite produced by various entomopathogenic fungi, most notably Beauveria bassiana and Xylaria sp.[1][2]. Its unique structure, composed of alternating D-α-hydroxyisovaleric acid and L-leucine residues, is assembled by a large, multi-domain enzymatic complex known as this compound Nonribosomal Peptide Synthetase (NRPS). This technical guide provides a comprehensive overview of the this compound NRPS, focusing on its structure, biosynthesis, enzymatic domains, and regulation. The information presented herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and bio-engineering.

This compound Biosynthesis and the NRPS Machinery

The biosynthesis of this compound is a classic example of nonribosomal peptide synthesis, a process that allows for the incorporation of non-proteinogenic amino acids and the formation of complex cyclic structures. The core of this biosynthetic pathway is the this compound NRPS, a mega-enzyme encoded by the bbBsls gene in Beauveria bassiana and the nrpsxy gene in Xylaria sp.[1][2].

The synthesis is an iterative process, where a dipeptidol monomer of D-2-hydroxyisovalerate and L-leucine is synthesized and then recursively condensed to form the final cyclic tetrameric ester, this compound[1]. Gene inactivation studies have confirmed that the targeted disruption of the this compound NRPS gene abolishes this compound production, highlighting its central role in the biosynthetic pathway[1].

Domain Organization of this compound NRPS

The this compound NRPS exhibits a modular architecture, with each module responsible for the incorporation and modification of a single building block. The domain organization has been predicted based on sequence analysis and comparison with other known NRPSs.

In Xylaria sp., the proposed domain arrangement of the NRPS, designated NRPSXY, is C-A-T-C-A-M-T-T-C-R [2].

In Beauveria bassiana, the this compound Synthetase (BbBSLS) has a more complex, iterative structure proposed as C1-A1-T1-C2-A2-MT(embedded)-T2a-T2b-C3 [3].

A breakdown of the core enzymatic domains and their functions is provided in the table below.

| Domain | Name | Function |

| C | Condensation | Catalyzes the formation of the peptide or ester bond between the growing peptide chain and the incoming monomer. |

| A | Adenylation | Selects and activates the specific substrate (D-2-hydroxyisovalerate or L-leucine) by adenylation using ATP. This is a key determinant of substrate specificity. |

| T | Thiolation (or Peptidyl Carrier Protein - PCP) | Covalently tethers the activated substrate via a 4'-phosphopantetheine arm and presents it to other catalytic domains. |

| MT | Methyltransferase | In the case of this compound NRPS, an N-methyltransferase domain is embedded within the second adenylation domain (A2) and is responsible for the N-methylation of the leucine residue. |

| R | Reductase | A putative reductase domain is found at the C-terminus of the Xylaria sp. NRPS, which may be involved in the final release or cyclization of the product. |

Quantitative Data on this compound NRPS

Detailed kinetic studies on the individual domains of this compound NRPS are limited in the publicly available literature. However, research on the embedded N-methyltransferase (MT) domain of the Beauveria bassiana this compound Synthetase (BSLS) has provided some insights into its substrate preference.

The following table summarizes the relative substrate preference of different MT domain constructs. The data is presented as a qualitative assessment of product formation.

| Enzyme Construct | Substrate | Relative Product Formation | Reference |

| Isolated MT domain (MTBSLS) | L-Phe-SNAC | Preferred Substrate | [3] |

| Isolated MT domain (MTBSLS) | L-Leu-SNAC | Less Preferred Substrate | [3] |

| Full BSLS Enzyme | L-Leu-SNAC | Major Product | [3] |

| Full BSLS Enzyme | L-Phe-SNAC | Minor Product | [3] |

Note: SNAC (N-acetylcysteamine) is used to mimic the natural T-domain tethered substrate.

This data suggests that while the isolated MT domain shows a preference for L-phenylalanine, its embedding within the adenylation domain in the full enzyme narrows its specificity towards L-leucine, the primary substrate for this compound biosynthesis. This indicates a "secondary gatekeeper" role for the A-domain in modulating the MT domain's activity[3].

Experimental Protocols

Heterologous Expression and Purification of NRPS Domains

To overcome low expression levels in the native host and to facilitate biochemical studies, NRPS domains are often heterologously expressed in hosts like E. coli or Saccharomyces cerevisiae.

Protocol Outline:

-

Gene Amplification and Cloning: The DNA sequence encoding the desired NRPS domain (e.g., an A-domain or an A-T didomain) is amplified from the genomic DNA of the producing organism using PCR with specific primers. The amplified fragment is then cloned into a suitable expression vector containing an affinity tag (e.g., His-tag, GST-tag) for purification.

-

Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of an inducer like IPTG, typically at a low temperature (e.g., 16-20°C) to enhance protein solubility.

-

Cell Lysis and Purification: The bacterial cells are harvested and lysed by sonication or high-pressure homogenization. The soluble protein fraction is then subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins) to purify the target NRPS domain.

-

Protein Purity Assessment: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a standard method like the Bradford assay.

ATP-PPi Exchange Assay for Adenylation Domain Substrate Specificity

This assay is the gold standard for determining the substrate specificity of A-domains. It measures the substrate-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP.

Protocol Outline:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified A-domain, ATP, MgCl₂, a specific amino or hydroxy acid substrate, and [³²P]PPi in a suitable buffer.

-

Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature for a defined period.

-

Quenching and Charcoal Binding: The reaction is quenched by the addition of a solution containing activated charcoal. The charcoal binds the ATP (including the newly formed [³²P]ATP), while the unincorporated [³²P]PPi remains in the supernatant.

-

Washing and Scintillation Counting: The charcoal pellet is washed multiple times to remove any unbound [³²P]PPi. The radioactivity of the charcoal, which is proportional to the amount of [³²P]ATP formed, is then measured using a scintillation counter.

-

Data Analysis: The activity is measured for a range of potential substrates to determine the substrate profile of the A-domain. For kinetic analysis, the reaction is performed with varying substrate concentrations to determine the Michaelis-Menten parameters (Km and kcat).

Gene Disruption for Functional Analysis

Targeted gene disruption is used to confirm the role of the NRPS gene in the biosynthesis of the natural product.

Protocol Outline:

-

Construction of a Disruption Cassette: A disruption cassette is constructed containing a selectable marker gene (e.g., a hygromycin resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target NRPS gene.

-

Fungal Transformation: The disruption cassette is introduced into the fungal cells using a method like Agrobacterium tumefaciens-mediated transformation or protoplast transformation.

-

Selection of Transformants: Transformants are selected on a medium containing the appropriate antibiotic.

-

Verification of Gene Disruption: The correct integration of the disruption cassette and the deletion of the target gene are confirmed by PCR and Southern blot analysis.

-

Metabolite Analysis: The culture extracts of the wild-type and the mutant strains are analyzed by techniques like HPLC and mass spectrometry to confirm the abolishment of the production of the corresponding natural product in the mutant.

Visualizations

This compound Biosynthetic Pathway

References

- 1. Biosynthesis of the cyclooligomer depsipeptide this compound, an insecticidal virulence factor of Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Modified substrate specificity of a methyltransferase domain by protein insertion into an adenylation domain of the this compound synthetase - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Bassianolide in Fungal Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bassianolide, a cyclooligomer depsipeptide, is a secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana. It is recognized as a significant virulence factor in the fungal infection of insects. This technical guide provides an in-depth overview of the core aspects of this compound's role in fungal pathogenesis, including its biosynthesis, mechanism of action, and impact on host physiology. The information is tailored for researchers, scientists, and drug development professionals interested in fungal secondary metabolites and their potential applications.

This compound: Structure and Biosynthesis

This compound is a cyclic octadepsipeptide consisting of alternating D-α-hydroxyisovaleric acid and L-N-methyl-leucine residues. Its production is orchestrated by a multifunctional non-ribosomal peptide synthetase (NRPS) encoded by the bbBsls gene.[1][2] The targeted inactivation of this gene results in the complete cessation of this compound production, confirming its central role in the biosynthetic pathway.[2]

The biosynthesis of this compound is a complex process involving the iterative condensation of dipeptidol monomers. The BbBsls enzyme contains specific domains that catalyze the synthesis of an enzyme-bound dipeptidol intermediate from D-2-hydroxyisovalerate and L-leucine.[2] Subsequently, four of these monomer units are condensed and cyclized to form the final this compound molecule.[3]

References

Methodological & Application

Application Note: Extraction and Purification of Bassianolide from Beauveria bassiana

Introduction

Beauveria bassiana is an entomopathogenic fungus widely utilized as a biological control agent against various insect pests.[1] Its insecticidal activity is attributed to a combination of mechanical penetration of the host cuticle and the production of a diverse array of secondary metabolites.[1][2] Among these metabolites, bassianolide, a cyclooctadepsipeptide, is a significant virulence factor.[3][4][5] this compound is synthesized non-ribosomally by the enzyme complex this compound synthetase (BbBSLS).[3][4][5] This document provides detailed protocols for the cultivation of Beauveria bassiana, followed by the extraction, purification, and analysis of this compound for research and drug development purposes.

Principle

The overall process involves three main stages:

-

Fermentation : Culturing B. bassiana under optimized conditions to maximize the production of biomass and, consequently, the target metabolite, this compound. This can be achieved through liquid (submerged) or solid-state fermentation.

-

Extraction : Separating the fungal biomass from the culture medium and using an organic solvent to efficiently extract this compound and other lipophilic metabolites from the mycelia.

-

Purification and Analysis : Employing chromatographic techniques to separate this compound from the crude extract based on its physicochemical properties, primarily polarity. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are then used for final purification, identification, and quantification.

Experimental Protocols

Protocol 1: Culturing Beauveria bassiana for Metabolite Production

This protocol describes two common methods for generating B. bassiana biomass: liquid submerged culture and solid-state fermentation.

A. Liquid Submerged Culture

-

Media Preparation : Prepare a suitable liquid medium such as Potato Dextrose Broth (PDB) or Sabouraud Dextrose Broth with Yeast Extract (SDBY).[6][7] An example of an optimized medium for blastospore production consists of 3% corn meal, 2% corn steep powder, and 2% rice bran.[8] Autoclave the medium at 121°C for 15-20 minutes.

-

Inoculation : Inoculate the sterilized medium with a conidial suspension or a mycelial plug of a pure B. bassiana culture. An initial spore concentration of 1 x 10⁷ conidia/mL is often effective.[1]

-

Incubation : Incubate the culture in a rotary shaker at 200 rpm.[8] Maintain the temperature between 25-27°C and an initial pH of 5.2-6.0 for optimal growth.[6][8][9]

-

Fermentation Period : Allow the culture to grow for 8-14 days. Biomass and metabolite production can vary based on the strain and specific conditions.[8]

-

Harvesting : Separate the fungal biomass (mycelia) from the culture broth by filtration using Whatman No. 1 filter paper or by centrifugation.[10] Wash the biomass with sterile distilled water to remove residual media components.[10]

B. Solid-State Fermentation (SSF)

-

Substrate Preparation : Use a solid substrate such as polished white rice or a mixture of wheat bran and chaff.[1][11] Adjust the moisture content to 40-60% and sterilize by autoclaving.[1][12]

-

Inoculation : Inoculate the sterile substrate with a liquid seed culture of B. bassiana (typically 2 days old) to achieve a final concentration of approximately 10⁷ conidia per gram of wet substrate.[1]

-

Incubation : Place the inoculated substrate in a suitable container, such as a polyethylene bag with aeration filters, and incubate at 25°C for 14 days.[1]

-

Harvesting : After the incubation period, the entire fungal-colonized substrate, rich in both mycelia and conidia, is harvested for extraction. The substrate should be dried before proceeding.[13]

Protocol 2: Solvent Extraction of this compound

-

Sample Preparation : Use either the harvested wet biomass from liquid culture or the dried, ground biomass from solid-state fermentation.[10][13]

-

Solvent Extraction :

-

Submerge the fungal biomass in a suitable organic solvent. Ethyl acetate is commonly used for extracting mycelia.[10] Alternatively, 70% ethanol can also be employed.[4][5] A typical ratio is 150 g of biomass in 500 mL of solvent.[10]

-

For enhanced extraction efficiency, subject the mixture to ultrasonic treatment for approximately 30 minutes.[4][5][10]

-

Allow the extraction to proceed with agitation for 24 hours or longer.[10]

-

-

Filtration : Separate the solvent extract from the biomass residue by filtering through Whatman No. 1 filter paper.[10]

-

Concentration : Concentrate the filtrate in vacuo using a rotary evaporator to obtain a crude extract.

-

Re-extraction (Optional Liquid-Liquid Partitioning) : For cleaner extracts, the aqueous residue from the evaporator can be re-extracted with a non-polar solvent like methylene chloride.[13] The organic phases are then combined, dried over anhydrous sodium sulfate, and evaporated to yield the final crude extract.[13]

Protocol 3: Purification and Analysis of this compound

A. Purification by Silica Gel Column Chromatography

-

Column Packing :

-

Sample Loading :

-

Dissolve the crude extract in a minimal amount of solvent or adsorb it onto a small amount of silica gel.

-

Carefully load the sample onto the top of the packed column.[17]

-

-

Elution :

-

Begin elution with a non-polar solvent (e.g., 100% n-hexane).

-

Gradually increase the solvent polarity by introducing a more polar solvent, such as ethyl acetate, in a stepwise or gradient manner (e.g., 9:1, 8:2 hexane:ethyl acetate, and so on).[2]

-

-

Fraction Collection : Collect the eluate in separate fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).[14]

-

Pooling and Concentration : Combine the fractions containing the compound of interest (as determined by TLC) and concentrate using a rotary evaporator.

B. HPLC Purification and Analysis

-

System Preparation : Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.[18]

-

Mobile Phase : A common mobile phase is a gradient of methanol and water or acetonitrile and water.[16][18] For example, a gradient could start with 20% water, increase to 100% water, and then re-equilibrate.[2]

-

Sample Injection : Dissolve the semi-purified fraction from the silica column in the mobile phase, filter it through a 0.2 µm filter, and inject it into the HPLC system.[16]

-

Detection and Quantification : Monitor the elution profile using a UV detector (e.g., at 227 nm or 254 nm).[2][18] For definitive identification and precise quantification, couple the HPLC system to a mass spectrometer, such as a Quadrupole-Orbitrap MS.[4][5][10] this compound can be identified by its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Quantitative Data

Quantitative data on this compound yield directly from in vitro fungal cultures is not widely reported in the literature. Most studies focus on optimizing biomass or spore production. The available data primarily comes from in vivo studies.

Table 1: Reported Yield of this compound

| Source Material | Extraction Method | Analytical Method | This compound Yield | Reference(s) |

|---|

| B. bassiana-infected Tenebrio molitor larvae | 70% EtOH with ultrasonic treatment | UPLC-Q-Orbitrap MS | 20.6–51.1 µg/g |[4][5][10] |

Table 2: Optimized Culture Conditions for Beauveria bassiana Biomass/Spore Production (Note: this compound yield was not quantified in these studies)

| Fermentation Type | Strain | Medium/Substrate | Optimal Conditions | Max. Yield (Biomass/Spores) | Reference(s) |

| Liquid Submerged | ATP-02 | TKI broth + 5% sugar beet molasses | 25°C, pH 5.5, 200-600 rpm | 1.33 x 10⁹ total spores/mL | [3] |

| Liquid Submerged | KK5 | 3% corn meal, 2% corn steep powder, 2% rice bran | 25°C, 200 rpm, pH 5.2 | 8.54 x 10⁸ spores/mL | [8] |

| Solid-State | KK5 | Polished white rice | 25°C, 40% moisture, 14 days | 1.82 x 10⁹ conidia/g rice | [1] |

| Solid-State | CG1229 | 70% Palm Kernel Cake + 30% Palm Fiber | 26°C, 60% moisture, 120 hours | 2.0 x 10¹⁰ conidia/g dry matter | [12] |

Visualizations

Caption: Experimental workflow for this compound extraction and purification.

Caption: Simplified biosynthesis pathway of this compound in Beauveria bassiana.

References

- 1. Optimization of Solid-State Fermentation for Improved Conidia Production of Beauveria bassiana as a Mycoinsecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Characterization of a Fungus Producing Membrane Active Metabolite and Analysis of the Produced Secondary Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening of liquid media and fermentation of an endophytic Beauveria bassiana strain in a bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Beauveria bassiana Culturing and Harvesting for Bioassays With House Flies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production of Blastospore of Entomopathogenic Beauveria bassiana in a Submerged Batch Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Article | KnE Open [kneopen.com]

- 10. Rapid analysis of insecticidal metabolites from the entomopathogenic fungus Beauveria bassiana 331R using UPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 17. Purification [chem.rochester.edu]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols: Purification of Bassianolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bassianolide is a cyclooctadepsipeptide with significant insecticidal and potential antineoplastic properties.[1] It is a secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana.[1][2] Effective purification of this compound is crucial for its characterization, bioactivity screening, and potential development as a therapeutic or biopesticidal agent. This document provides a detailed protocol for the purification of this compound from Beauveria bassiana cultures, including methods for extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC).

Data Presentation

The following table summarizes the expected yield and purity of this compound at each stage of the purification process. These values are representative and may vary depending on the specific culture conditions and experimental execution.

| Purification Step | Starting Material | Product | Typical Yield (%) | Purity (%) |

| Solid-Liquid Extraction | B. bassiana Mycelia/Culture Filtrate | Crude Extract | 80-95 | 5-15 |

| Silica Gel Column Chromatography | Crude Extract | Semi-purified Fractions | 60-80 | 50-70 |

| Preparative HPLC | Semi-purified Fractions | Pure this compound | 70-90 | >95 |

Experimental Protocols

Fungal Culture and Extraction

Objective: To cultivate Beauveria bassiana and extract the crude secondary metabolites, including this compound.

Materials:

-

Beauveria bassiana strain

-

Sabouraud Dextrose Agar with Yeast Extract (SDAY) or Potato Dextrose Broth (PDB)

-

Shaking incubator

-

Filtration apparatus (e.g., Buchner funnel)

-

Ethyl acetate or 70% Ethanol[3]

-

Rotary evaporator

-

Ultrasonic bath[3]

Protocol:

-

Inoculate Beauveria bassiana spores or mycelia into a liquid medium such as PDB.

-

Incubate the culture in a shaking incubator at 25-28°C for 7-14 days to allow for fungal growth and metabolite production.

-

Separate the fungal mycelia from the culture broth by filtration. The culture filtrate can also be processed for extracellular metabolites.[4]

-

For extraction from mycelia, suspend the harvested mycelia in 70% ethanol or ethyl acetate.[3]

-

Perform ultrasonic treatment for 30 minutes to enhance the extraction efficiency.[3]

-

Filter the mixture to remove the mycelial debris.

-

Concentrate the resulting crude extract using a rotary evaporator under reduced pressure.

-

For extraction from the culture filtrate, perform a liquid-liquid extraction with an equal volume of ethyl acetate.

-

Separate the organic layer and concentrate it using a rotary evaporator.

Silica Gel Column Chromatography

Objective: To perform an initial separation of this compound from other compounds in the crude extract.

Materials:

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

Protocol:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into the chromatography column.

-

Dissolve the dried crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

-

Carefully load the sample-adsorbed silica gel onto the top of the packed column.

-

Elute the column with a gradient of increasing polarity. A common solvent system is a stepwise or linear gradient of ethyl acetate in hexane, or methanol in dichloromethane.[5][6]

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with an appropriate staining reagent.

-

Pool the fractions containing the compound of interest based on the TLC analysis.

-

Evaporate the solvent from the pooled fractions to obtain the semi-purified this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

Objective: To achieve high-purity isolation of this compound from the semi-purified fractions.

Materials:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase preparative column

-

Solvents: HPLC-grade Acetonitrile and Water, Formic Acid

-

Sample filtration device (0.45 µm filter)

Protocol:

-

Dissolve the semi-purified this compound fraction in the mobile phase.

-

Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

-

Set up the preparative HPLC system with a C18 column.

-

Equilibrate the column with the initial mobile phase composition (e.g., a mixture of acetonitrile and water with 0.1% formic acid).[7]

-

Inject the sample onto the column.

-

Run a gradient elution method, typically increasing the concentration of acetonitrile over time, to separate the components.

-

Monitor the elution profile at a suitable wavelength (e.g., 210-220 nm) and collect the peak corresponding to this compound.

-

Combine the collected fractions containing pure this compound.

-

Remove the solvent by lyophilization or evaporation to obtain the purified this compound.

-

Confirm the purity of the final product using analytical HPLC-MS.[3]

Visualizations

Caption: Experimental workflow for the purification of this compound.

Caption: Hypothesized mechanism of this compound at the neuromuscular junction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound and beauvericin detection in Beauveria bassiana strains and their participation in the pathogenic activity against Spodoptera sp. [scielo.org.mx]

- 3. researchgate.net [researchgate.net]

- 4. repository.unsri.ac.id [repository.unsri.ac.id]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tarosdiscovery.com [tarosdiscovery.com]

Application Note: Quantitative Analysis of Bassianolide using Liquid Chromatography-Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed methodologies for the extraction, detection, and quantification of Bassianolide from fungal cultures and biological matrices using high-performance liquid chromatography coupled with mass spectrometry (LC-MS).

Introduction

This compound is a cyclooctadepsipeptide secondary metabolite produced by various entomopathogenic fungi, most notably Beauveria bassiana. It is recognized as a significant virulence factor due to its potent insecticidal and immunosuppressive activities. As a key bioactive compound, the ability to accurately detect and quantify this compound in various samples is crucial for quality control of biopesticides, understanding its mechanism of action, and for potential therapeutic development.

This application note details a robust and sensitive method for the analysis of this compound using Ultra-Performance Liquid Chromatography-Quadrupole-Orbitrap Mass Spectrometry (UPLC-Q-Orbitrap MS). The protocols provided cover sample preparation from fungal cultures and infected insect larvae, as well as the instrumental parameters for reliable quantification.

Overview of Analytical Workflow

The accurate quantification of this compound requires a multi-step process that begins with efficient extraction from the sample matrix, followed by chromatographic separation and sensitive detection by mass spectrometry. The general workflow is designed to maximize recovery and minimize matrix interference.

Quantitative Method Performance

The described UPLC-Q-Orbitrap MS method has been validated for performance, demonstrating high sensitivity, precision, and accuracy for the quantification of this compound in complex matrices.[1][2]

Table 1: Summary of Quantitative Method Validation Data

| Parameter | Performance Metric | Source(s) |

|---|---|---|

| Linearity Range | 50 - 2000 µg/L | [2] |

| Recovery | 80 - 115% | [1][2] |

| Precision (CV%) | 0.1 - 8.0% | [1][2] |

| Observed Concentration | 20.6 – 51.1 µg/g (in infected larvae) | [1][2] |

| Limit of Detection (LOD) | Method dependent; typically low µg/L to ng/L range | [3][4] |

| Limit of Quantification (LOQ) | Method dependent; typically low µg/L to ng/L range |[3][4] |

Note: LOD and LOQ are highly dependent on the specific instrumentation and matrix. While not explicitly reported for this compound in the cited literature, similar LC-MS/MS methods for complex molecules achieve limits in the low µg/kg or µg/L range.[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Infected Insect Larvae

This protocol is adapted from methodologies developed for the analysis of insecticidal metabolites from Beauveria bassiana-infected Tenebrio molitor larvae.[1][2][4]

4.1.1 Materials

-

B. bassiana-infected insect larvae

-

70% Ethanol (EtOH), HPLC grade

-

Homogenizer (e.g., bead beater or mortar and pestle)

-

Ultrasonic bath (sonicator)

-

Centrifuge

-

15 mL conical tubes

-

Syringe filters (0.22 µm, PTFE or similar)

-

LC-MS vials

4.1.2 Procedure

-

Weigh approximately 1 g of infected insect larvae and place into a 15 mL conical tube.

-

Add 4 mL of 70% EtOH extraction solvent.

-

Homogenize the sample thoroughly by grinding until a uniform slurry is formed.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at 30°C. This step is critical for efficient cell lysis and extraction.[2]

-

After sonication, centrifuge the sample at 10,000 x g for 10 minutes to pellet solid debris.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean LC-MS vial.

-

The sample is now ready for UPLC-Q-Orbitrap MS analysis.

Protocol 2: Culturing Beauveria bassiana for Metabolite Extraction

This protocol provides a general method for culturing B. bassiana to produce mycelia for subsequent this compound extraction.[5][6]

4.2.1 Materials

-

Beauveria bassiana culture

-

Sabouraud Dextrose Agar with Yeast Extract (SDAY) plates

-

Sabouraud Dextrose Broth with Yeast Extract (SDBY)

-

Sterile inoculation loop

-

Incubator

-

Shaking incubator

4.2.2 Procedure

-

Using a sterile loop, streak B. bassiana spores onto an SDAY plate.

-

Incubate the plate at 25-27°C for 10-14 days, or until sufficient fungal growth (mycelial lawn) is observed.

-

For liquid culture, inoculate 50 mL of sterile SDBY broth in an Erlenmeyer flask with a small piece of the fungal lawn from the plate.

-

Place the flask in a shaking incubator at approximately 120 rpm for 72 hours at 22–26°C.[5]

-

Harvest the mycelia by filtration or centrifugation. The mycelia can then be extracted using a protocol similar to Protocol 4.1, substituting the insect larvae with the fungal biomass.

Protocol 3: UPLC-Q-Orbitrap MS Analysis

This protocol outlines the instrumental parameters for the separation and detection of this compound. Parameters are based on established methods for analyzing secondary metabolites from B. bassiana.[1][7][8]

4.3.1 Instrumentation

-

UPLC System: Vanquish, ACQUITY UPLC, or equivalent

-

Mass Spectrometer: Q-Exactive or Orbitrap ID-X, or equivalent high-resolution mass spectrometer

-

Column: Reversed-phase C8 or C18 column (e.g., Ascentis Express C18, 2.7 µm, 10 cm x 2.1 mm)

4.3.2 UPLC Parameters

-

Mobile Phase A: 60% Acetonitrile in 10 mM Ammonium Formate with 0.1% Formic Acid[7]

-

Mobile Phase B: 90% Isopropanol, 10% Acetonitrile, 10 mM Ammonium Formate with 0.1% Formic Acid[7]

-

Flow Rate: 0.2 - 0.4 mL/min

-

Column Temperature: 40 - 55°C

-

Injection Volume: 2 - 10 µL

-

Gradient: A typical gradient starts with a high percentage of aqueous phase (e.g., ~70% A) and ramps up to a high percentage of organic phase (e.g., ~97% B) over 15-20 minutes to elute hydrophobic compounds like this compound.[7][8]

4.3.3 Q-Orbitrap MS Parameters

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Full MS / data-dependent MS2 (dd-MS2)

-

Full MS Resolution: 70,000

-

MS2 Resolution: 17,500

-

Collision Energy: Stepped Normalized Collision Energy (NCE), e.g., 20, 30, 40 eV

-

Expected Ion: this compound ([M+H]⁺, [M+Na]⁺, [M+NH₄]⁺). The primary adduct for quantification is typically the ammonium adduct, [C₄₈H₈₄N₄O₁₂ + NH₄]⁺, with an expected m/z of 926.68.

Data Analysis and Interpretation

5.1 Identification: this compound is identified based on two key criteria:

-

Retention Time: The retention time of the peak in the sample must match that of a certified reference standard analyzed under the identical chromatographic conditions.

-

Mass Spectral Data: The experimental accurate mass of the precursor ion (e.g., [M+NH₄]⁺) must be within a narrow mass tolerance window (typically < 5 ppm) of the theoretical mass. Further confirmation is achieved by comparing the fragmentation pattern (MS/MS spectrum) of the sample with that of the reference standard.

5.2 Quantification: Quantification is performed by creating a calibration curve using a series of known concentrations of a this compound reference standard (e.g., 50-2000 µg/L).[2] The peak area of the selected precursor ion is plotted against its concentration. The concentration of this compound in the unknown samples is then calculated by interpolating their peak areas from this linear regression curve.

References

- 1. Rapid analysis of insecticidal metabolites from the entomopathogenic fungus Beauveria bassiana 331R using UPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Beauveria bassiana Culturing and Harvesting for Bioassays With House Flies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for UPLC-Q-Orbitrap MS Analysis of Bassianolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bassianolide is a cyclooligomer depsipeptide with insecticidal and ionophoric properties, produced by various entomopathogenic fungi such as Beauveria bassiana. Its potential applications in agriculture and pharmacology necessitate sensitive and accurate analytical methods for its detection and quantification. This document provides a detailed application note and protocol for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap Mass Spectrometry (UPLC-Q-Orbitrap MS). This high-resolution mass spectrometry technique offers excellent sensitivity and selectivity for the analysis of complex matrices.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the UPLC-Q-Orbitrap MS analysis of this compound. These values are compiled from established methods and serve as a reference for method setup and performance evaluation.

| Parameter | Value | Reference |

| Precursor Ion ([M+H]⁺) | m/z 909.5 | [1][2][3] |

| Key Fragment Ions | m/z 228.1, 342.2, 456.3, 684.5 | [4] |

| Retention Time (Typical) | 5.0 - 7.0 min | [1][2][3] |

| Limit of Detection (LOD) | 0.5 - 5.0 µg/L | [5][6] |

| Limit of Quantitation (LOQ) | 1.5 - 15.0 µg/L | [5][6] |

| Linearity (R²) | > 0.99 | [5][7] |

| Recovery | 80 - 115% | [1][3] |

| Precision (RSD) | 0.1 - 8.0% | [1][3] |

Experimental Protocols

Sample Preparation from Fungal Culture

This protocol describes the extraction of this compound from fungal cultures for UPLC-Q-Orbitrap MS analysis.[1][2][8][9][10]

Materials:

-

Fungal culture (e.g., Beauveria bassiana) grown in a suitable liquid or on solid media.

-

70% Ethanol (EtOH) in water (v/v), LC-MS grade.

-

Ethyl acetate, LC-MS grade (for liquid-liquid extraction, if required).

-

Water, LC-MS grade.

-

Methanol, LC-MS grade.

-

Centrifuge tubes (50 mL).

-

Ultrasonic bath.

-

Centrifuge.

-

Syringe filters (0.22 µm, PTFE or nylon).

-

Vials for UPLC analysis.

Procedure:

-

Harvesting:

-

For liquid cultures, separate the mycelia from the broth by filtration.

-

For solid cultures, scrape the fungal biomass from the surface of the agar.

-

-

Extraction:

-

Accurately weigh a portion of the fungal biomass or lyophilized culture.

-

Add 70% ethanol to the sample in a centrifuge tube (e.g., 10 mL of solvent per 1 g of sample).[1][2]

-

Vortex the sample vigorously for 1 minute.

-

Place the sample in an ultrasonic bath for 30 minutes to facilitate cell disruption and extraction of metabolites.[1][2]

-

-

Centrifugation:

-

Centrifuge the sample at 4000 rpm for 10 minutes to pellet the cellular debris.

-

-

Supernatant Collection:

-

Carefully collect the supernatant containing the extracted metabolites.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 1 mL of 90:10 water:acetonitrile with 0.1% formic acid).

-

-

Filtration:

-

Filter the reconstituted sample through a 0.22 µm syringe filter into a UPLC vial.

-

-

Storage:

-

Store the prepared samples at 4°C until analysis. For long-term storage, -20°C or -80°C is recommended.

-

UPLC-Q-Orbitrap MS Analysis

This protocol outlines the instrumental parameters for the analysis of this compound.

Instrumentation:

-

UPLC system coupled to a Q-Exactive Orbitrap Mass Spectrometer or equivalent.

UPLC Conditions:

| Parameter | Setting |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

| 0.0 | |

| 1.0 | |

| 8.0 | |

| 10.0 | |

| 10.1 | |

| 12.0 |

Q-Orbitrap MS Conditions:

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 320°C |

| Sheath Gas Flow Rate | 40 (arbitrary units) |

| Auxiliary Gas Flow Rate | 10 (arbitrary units) |

| Scan Mode | Full MS / dd-MS2 (TopN) or All Ion Fragmentation (AIF) |

| Full MS Scan Range | m/z 150 - 1000 |

| Full MS Resolution | 70,000 |

| dd-MS2 Resolution | 17,500 |

| Collision Energy (HCD) | Stepped 20, 30, 40 eV |

| Data Acquisition Software | Instrument-specific software (e.g., Xcalibur) |

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. Multi-Mycotoxin Analysis in Italian Grains Using Ultra-High-Performance Chromatography Coupled to Quadrupole Orbitrap Mass Spectrometry [mdpi.com]

- 3. Rapid analysis of insecticidal metabolites from the entomopathogenic fungus Beauveria bassiana 331R using UPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LC-MS/MS Tandem Mass Spectrometry for Analysis of Phenolic Compounds and Pentacyclic Triterpenes in Antifungal Extracts of Terminalia brownii (Fresen) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. LC-MS based identification of stylosin and tschimgine from fungal endophytes associated with Ferula ovina - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A method for filamentous fungal growth and sample preparation aimed at more consistent MALDI-TOF MS spectra despite variations in growth rates and/or incubation times - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Bassianolide using HPLC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bassianolide is a cyclooctadepsipeptide with known insecticidal and potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, such as fungal cultures, infected hosts, or pharmaceutical formulations, is crucial for research and development. This document provides a detailed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of this compound.

Experimental Protocols

Sample Preparation: Extraction of this compound from Fungal Culture

This protocol outlines the extraction of this compound from Beauveria bassiana mycelia.

Materials:

-

Beauveria bassiana culture grown on Potato Dextrose Agar (PDA) or in a liquid broth.

-

Sterile deionized water

-

70% Ethanol (EtOH) in deionized water

-

Sterile spatula or cell scraper

-

Microcentrifuge tubes (2 mL)

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other suitable material)

-

HPLC vials

Procedure:

-

Harvesting Mycelia:

-

For solid cultures, gently scrape the fungal mycelium from the surface of the agar using a sterile spatula.

-

For liquid cultures, harvest the mycelia by filtration.

-

Wash the collected mycelia three times with sterile deionized water to remove residual media.

-

-

Extraction:

-

Weigh a known amount of the harvested and washed mycelia (e.g., 100 mg, wet weight) and place it into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 70% EtOH to the tube.

-

Grind the mycelia in the extraction solvent using a micro-pestle.

-

Submerge the tube in an ultrasonic bath and sonicate for 30 minutes to facilitate cell lysis and extraction.[1][2]

-

-

Clarification:

-

Centrifuge the extract at 10,000 x g for 10 minutes to pellet the cellular debris.

-

Carefully transfer the supernatant to a clean microcentrifuge tube.

-

-

Filtration:

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

-

HPLC-MS/MS Method

Instrumentation:

-

HPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 10.0 | 95 |

| 12.0 | 95 |

| 12.1 | 30 |

| 15.0 | 30 |

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Desolvation Temperature: 450 °C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

-

Data Acquisition: Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 782.5 | 682.4 | 100 | 20 |

| This compound (Qualifier) | 782.5 | 523.3 | 100 | 35 |

Note: The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ion at m/z 682.4 represents the loss of a D-hydroxy-isovaleryl-L-leucine monomer, and the product ion at m/z 523.3 represents further fragmentation.

Data Presentation

Method Validation Summary

The following table summarizes the typical validation parameters for the quantification of this compound using the described HPLC-MS/MS method.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Precision (%RSD) | |

| - Intra-day | < 5% |

| - Inter-day | < 10% |

| Accuracy (% Recovery) | 85 - 110%[1][2] |

| Matrix Effect | Monitored and compensated for using matrix-matched standards or a stable isotope-labeled internal standard if available. |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Proposed mechanism of action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. ingenieria-analitica.com [ingenieria-analitica.com]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of 16 mycotoxins in genuine traditional Chinese medicine for five medicinal parts: Classification of analytical method based on PANI@CS extraction-UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1H-NMR and 2D HSQC Analysis of Bassianolide Crude Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bassianolide is a cyclooctadepsipeptide with known insecticidal and potential pharmacological activities, produced by the entomopathogenic fungus Beauveria bassiana. The accurate and efficient identification and quantification of this compound in crude fungal extracts are crucial for quality control, bioactivity screening, and downstream purification processes. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly one-dimensional proton (¹H-NMR) and two-dimensional Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, offers a powerful, non-destructive method for the structural elucidation and analysis of natural products within complex mixtures.

These application notes provide a comprehensive guide to the analysis of this compound in crude extracts from Beauveria bassiana. The protocols cover fungal cultivation, metabolite extraction, and detailed procedures for acquiring and interpreting ¹H-NMR and 2D HSQC data. The provided reference data for this compound's chemical shifts will aid in its unambiguous identification.

Experimental Protocols

Cultivation of Beauveria bassiana for this compound Production

This protocol outlines the steps for culturing Beauveria bassiana to promote the production of this compound.

Materials:

-

Beauveria bassiana culture

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile flasks

-

Incubator shaker

Protocol:

-

Inoculate Beauveria bassiana spores onto PDA plates and incubate at 25-28°C for 7-10 days until significant mycelial growth is observed.

-

Prepare a seed culture by inoculating a small piece of the mycelial mat from the PDA plate into a flask containing sterile PDB.

-

Incubate the seed culture at 25-28°C on a rotary shaker at 150 rpm for 3-4 days.

-

Inoculate a larger production culture volume of PDB with the seed culture (typically a 1:10 v/v ratio).

-

Incubate the production culture under the same conditions for 10-14 days to allow for sufficient biomass growth and this compound production.

Extraction of this compound from Beauveria bassiana Mycelia

This protocol describes the extraction of this compound from the fungal mycelia for subsequent NMR analysis.

Materials:

-